molecular formula C16H16O2 B1581951 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione CAS No. 15547-17-8

6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione

Cat. No.: B1581951
CAS No.: 15547-17-8
M. Wt: 240.3 g/mol
InChI Key: PXLXSNXYTNRKFR-UHFFFAOYSA-N
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Description

6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione is an organic compound with the molecular formula C16H16O2. It is a derivative of anthraquinone, characterized by the presence of an ethyl group at the 6th position and a tetrahydro structure, which means it has four additional hydrogen atoms compared to anthraquinone. This compound is nonpolar and insoluble in water .

Chemical Reactions Analysis

6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione undergoes several types of chemical reactions, including:

Scientific Research Applications

6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-1,2,3,4-tetrahydroanthraquinone involves its interaction with molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to inhibit the growth of cancer cells by interfering with specific cellular pathways. The compound’s antibacterial activity is linked to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of 6-ethyl-1,2,3,4-tetrahydroanthraquinone in terms of its specific structural features and reactivity.

Properties

IUPAC Name

6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLXSNXYTNRKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=O)C3=C(C2=O)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051750
Record name 6-Ethyl-1,2,3,4-tetrahydroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15547-17-8
Record name 6-Ethyl-1,2,3,4-tetrahydro-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15547-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-1,2,3,4-tetrahydroanthroquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015547178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 6-ethyl-1,2,3,4-tetrahydro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Ethyl-1,2,3,4-tetrahydroanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethyl-1,2,3,4-tetrahydroanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.985
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-ETHYL-1,2,3,4-TETRAHYDROANTHROQUINONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione in industrial chemistry?

A1: this compound, also known as tetrahydro-2-ethylanthraquinone or 6-ethyl-1,2,3,4-tetrahydroanthraquinone, plays a crucial role in the industrial production of hydrogen peroxide via the anthraquinone process. [, ] This process involves a cyclic system where the anthraquinone derivative undergoes hydrogenation and oxidation reactions. []

Q2: How does the choice of solvent impact the hydrogenation of this compound?

A2: Research indicates that the rate of this compound hydrogenation is significantly influenced by the solvent used. [] Specifically, the basic character of the solvent and its Hildebrand cohesion energy density were identified as the most impactful factors. [] This knowledge is critical for optimizing the industrial production of hydrogen peroxide by allowing for informed solvent selection to maximize reaction kinetics.

Q3: Are there analytical methods available to monitor this compound and related compounds during hydrogen peroxide production?

A3: Yes, high-performance liquid chromatography (HPLC) methods have been developed for this purpose. [] One such method utilizes normal-phase adsorption HPLC to separate and quantify 2-ethylanthraquinone, this compound, and degradation products present in the hydrogen peroxide working solution. [] This method offers a simple, rapid, and accurate way to monitor these compounds, contributing to the efficiency and control of the anthraquinone process.

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